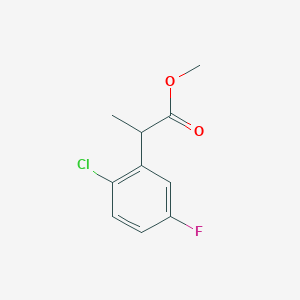

Methyl 2-(2-chloro-5-fluorophenyl)propanoate

Description

Methyl 2-(2-chloro-5-fluorophenyl)propanoate is a fluorinated aromatic ester characterized by a propanoate backbone esterified with a methyl group and substituted with chloro and fluoro groups at the 2- and 5-positions of the phenyl ring, respectively. Its synthesis likely involves esterification of the corresponding carboxylic acid or nucleophilic substitution on a pre-functionalized phenyl ring.

Properties

Molecular Formula |

C10H10ClFO2 |

|---|---|

Molecular Weight |

216.63 g/mol |

IUPAC Name |

methyl 2-(2-chloro-5-fluorophenyl)propanoate |

InChI |

InChI=1S/C10H10ClFO2/c1-6(10(13)14-2)8-5-7(12)3-4-9(8)11/h3-6H,1-2H3 |

InChI Key |

SMKPQPQOJZIWJK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CC(=C1)F)Cl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-chloro-5-fluorophenyl)propanoate typically involves the esterification of 2-(2-chloro-5-fluorophenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-chloro-5-fluorophenyl)propanoate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the aromatic ring can be substituted with other functional groups using appropriate reagents.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide as common reagents.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically used.

Major Products Formed

Substitution Reactions: Depending on the substituent introduced, various derivatives of the original compound can be formed.

Hydrolysis: 2-(2-chloro-5-fluorophenyl)propanoic acid and methanol.

Reduction: The corresponding alcohol derivative.

Scientific Research Applications

Methyl 2-(2-chloro-5-fluorophenyl)propanoate is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

Medicine: Research into potential pharmaceutical applications, including anti-inflammatory and analgesic properties.

Industry: Employed in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(2-chloro-5-fluorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively.

Comparison with Similar Compounds

Structural Analogues from Lycium chinense ()

Compounds isolated from Lycium chinense share the methyl propanoate backbone but differ in substituents and biological activity:

| Compound ID | Substituents on Propanoate Backbone | Aryl Group Modifications | Biological Activity (10 μM) |

|---|---|---|---|

| 1 | 2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl | Phenyl | Not tested for hypoglycemic activity |

| 2 | 2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl | Phenyl | Not tested |

| 7 | 2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl | 4-Hydroxyphenyl | Significant hypoglycemic activity |

| Target | 2-(2-chloro-5-fluorophenyl) | 2-Chloro-5-fluorophenyl | Unknown |

Key Observations :

- The target compound lacks the pyrrole-derived substituents seen in Compounds 1, 2, and 7, which are critical for hypoglycemic activity in Lycium chinense derivatives .

- Chloro and fluoro substituents on the phenyl ring may enhance lipophilicity and metabolic stability compared to hydroxyl or methoxy groups in Compound 7 .

Ethyl 2-Chloro-3-{2-Chloro-5-[...]-4-Fluorophenyl}Propanoate ()

This ethyl ester analog features:

- Ethyl ester group (vs. methyl in the target compound), which may alter pharmacokinetics (e.g., slower hydrolysis).

- Additional chlorine at position 3 of the propanoate backbone.

- Triazolyl substituent at position 5 of the phenyl ring, introducing a heterocyclic group absent in the target compound.

Propanoate Esters with Oxazole and Methoxy Groups ()

Examples include [(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-methylpropanoate and derivatives with oxazole rings. These compounds exhibit:

- Extended conjugation (e.g., benzofuran or oxazole moieties), which may enhance UV absorption properties.

- Methoxy groups on the aryl ring, reducing electrophilicity compared to halogenated analogs like the target compound.

Comparison :

- The target compound’s chloro and fluoro substituents likely increase reactivity in nucleophilic aromatic substitution compared to methoxy-substituted analogs .

Biological Activity

Methyl 2-(2-chloro-5-fluorophenyl)propanoate is a synthetic organic compound that has garnered attention due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a propanoate backbone with a chloro-fluorophenyl substituent, contributing to its unique reactivity and biological profile. The presence of halogen atoms (chlorine and fluorine) is known to enhance the lipophilicity and bioactivity of organic compounds, making them suitable candidates for drug development.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The compound has shown activity against both Gram-positive and Gram-negative bacteria, indicating potential as an antibacterial agent. Its efficacy against fungi has also been noted.

- Enzyme Inhibition : this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be relevant in treating metabolic disorders or cancers.

The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with various molecular targets, including:

- Cellular Receptors : The compound may bind to specific receptors on the surface of cancer cells, triggering signaling pathways that lead to apoptosis.

- Enzymatic Pathways : By inhibiting key enzymes involved in cell proliferation or survival, this compound can effectively reduce tumor growth.

Anticancer Activity

A study investigating the effects of this compound on cancer cell lines demonstrated significant cytotoxicity. The IC50 values were found to be:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10.5 |

| HepG2 | 12.3 |

These results indicate that the compound is more effective against breast cancer cells compared to liver cancer cells.

Antimicrobial Efficacy

In antimicrobial assays, this compound exhibited the following minimum inhibitory concentrations (MIC):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These findings suggest that the compound has a broad spectrum of activity against common pathogenic bacteria.

Research Findings

Recent studies have explored the structural modifications of similar compounds to enhance their biological activity. For instance, fluorinated derivatives have been shown to improve binding affinity to target proteins, potentially increasing efficacy in therapeutic applications .

Moreover, molecular docking studies indicate that this compound interacts favorably with active sites of various enzymes, supporting its role as an enzyme inhibitor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.